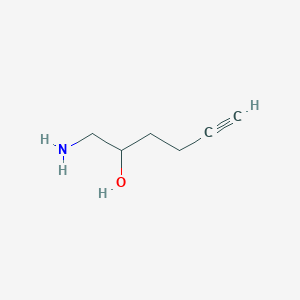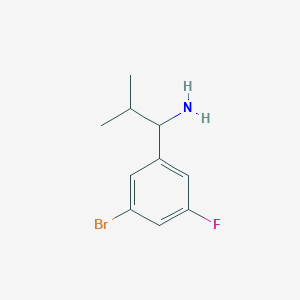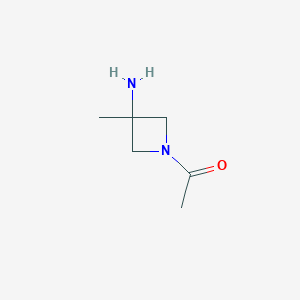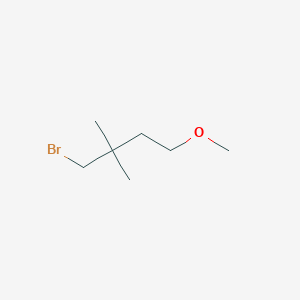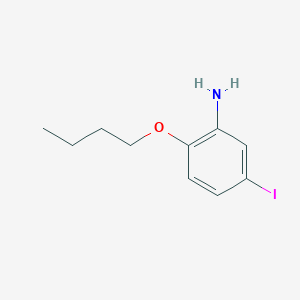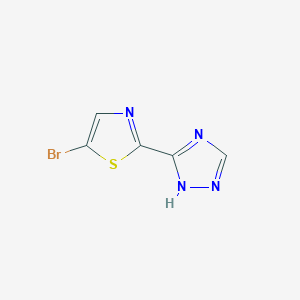
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Overview
Description
The compound “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” belongs to a class of organic compounds known as thiazoles and triazoles. Thiazoles are aromatic five-membered rings that contain a nitrogen atom and a sulfur atom. Triazoles are also aromatic five-membered rings but contain three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” would consist of a thiazole ring and a triazole ring connected by a single bond .Chemical Reactions Analysis
The chemical reactions of “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” would depend on the specific conditions and reagents used. Thiazoles and triazoles can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially reactive .Scientific Research Applications
Anticancer Activity
A series of 1,2,4-triazolo[3,4-b]thiadiazoles, derived from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, including compounds structurally related to "3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole," were synthesized and screened for their anticancer properties. Four compounds out of fourteen exhibited in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).
Antibacterial Activities
Novel imidazo[2,1-b]-1,3,4-thiadiazoles and other derivatives have been synthesized, showing slight to moderate activity against various microorganisms such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Atta, Farahat, Ahmed, & Marei, 2011).
Physicochemical and Antibacterial Properties
The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol led to the synthesis of new compounds with high yield. These compounds were investigated for their antibacterial activity towards various strains of microorganisms, showing competitive results with kanamycin, a broad-spectrum antibiotic (2020).
Antiprotozoal Activity
A library of new conjugated heterocycles, including 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines, was synthesized and evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, alkaline phosphatase, lung carcinoma (H157), and kidney fibroblast (BHK-21) cell lines, as well as leishmanias. Some compounds exhibited potent inhibition, suggesting their potential as antiprotozoal agents (Khan, Zaib, Ibrar, Rama, Simpson, & Iqbal, 2014).
Synthesis and Structural Elucidation
Thiazole derivatives, including compounds with structural similarities to "3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole," were synthesized and structurally elucidated. These derivatives displayed antimicrobial activity, underscoring the broad potential of thiazole compounds in pharmaceutical applications (Althagafi, El‐Metwaly, & Farghaly, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULIRIMVFXNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



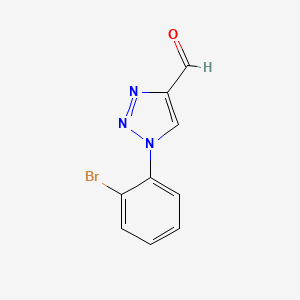
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
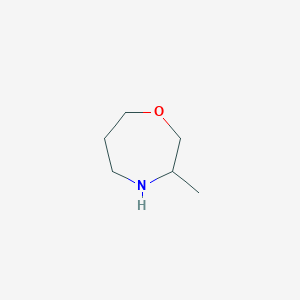

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
